Oxazole-4-carbothioamide

Vue d'ensemble

Description

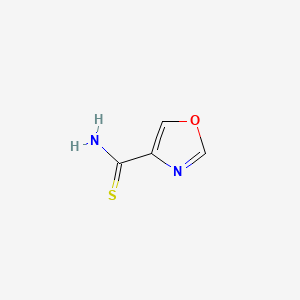

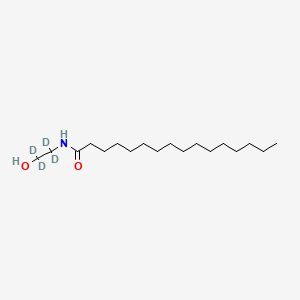

Oxazole-4-carbothioamide is a heterocyclic organic compound . It has a molecular weight of 128.15 and is a solid at room temperature .

Synthesis Analysis

Oxazoles, including Oxazole-4-carbothioamide, can be synthesized through various methods. One of the most common strategies is the van Leusen oxazole synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been used to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

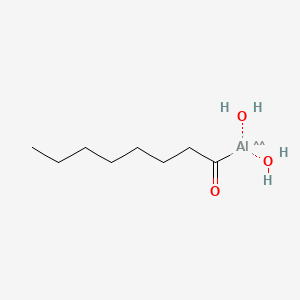

The molecular formula of Oxazole-4-carbothioamide is C4H4N2OS . The structure of this compound includes a five-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

The chemistry of oxazoles is complex and intriguing . Oxazoles can undergo a variety of reactions, and the substitution pattern in oxazole derivatives plays a pivotal role in these reactions .Physical And Chemical Properties Analysis

Oxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 128.15 .Applications De Recherche Scientifique

Oxazole derivatives, including those containing the carbothioamide group, have shown significant antimicrobial activity. For instance, a study by Ceylan et al. (2016) explored the synthesis of novel 1,2,4-triazole derivatives containing nalidixic acid skeleton, demonstrating their antimicrobial potential (Ceylan et al., 2016).

Oxazoline ligands, closely related to oxazole compounds, have been used as chiral auxiliaries in asymmetric organic syntheses, indicating the versatility of these compounds in chemical synthesis (Gómez et al., 1999).

Luo et al. (2012) reported on the synthesis of 2,4-disubstituted oxazoles, highlighting the importance of oxazole structures in natural products and their efficient modular synthesis via gold-catalyzed oxidation strategies (Luo et al., 2012).

A comprehensive review by Kakkar & Narasimhan (2019) discussed the therapeutic potentials of oxazole scaffolds, underscoring their value in medical applications due to their broad spectrum of biological activities (Kakkar & Narasimhan, 2019).

The synthesis of highly functionalized 4-aminooxazoles via gold-catalyzed intermolecular reactions has been explored, showing the relevance of oxazole motifs in bioactive and functional materials (Gillie et al., 2016).

Oxazole derivatives have been studied for their antimycobacterial activity, indicating their potential use in treating infections caused by Mycobacterium species (Zahajská et al., 2004).

The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen have been investigated, highlighting the unique physicochemical properties of oxazole in heterocycle chemistry (Zeinali et al., 2020).

Oxazole-based compounds have been identified as promising anticancer agents, with research indicating their ability to interact with different enzymes and receptors, making them significant targets for drug discovery (Chiacchio et al., 2020).

The transition-metal-free synthesis of oxazoles has gained attention due to the toxicity and scarcity of some metal-catalyzed reactions, signifying the importance of developing sustainable and efficient methods for oxazole synthesis (Ibrar et al., 2016).

Oxazole derivatives have been used in the synthesis of novel inhibitors of alpha-glucosidase, showcasing their potential in developing new classes of therapeutic agents (Özil et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJZCFWXSBVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678467 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole-4-carbothioamide | |

CAS RN |

118802-31-6 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

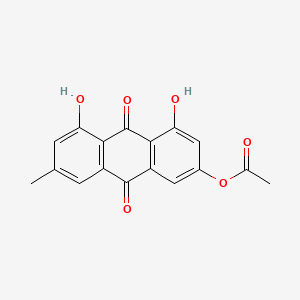

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

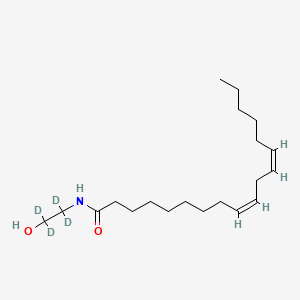

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

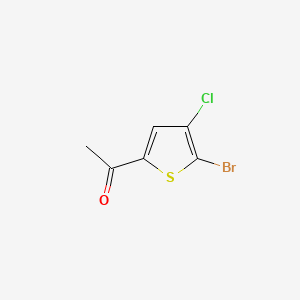

![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)